

Mass Spectrometry Profiling of 3-Methylphenethyl Alcohol

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Compound of Interest

Compound Name: 3-Methylphenethyl alcohol

CAS No.: 1875-89-4

Cat. No.: B162758

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Technical Guide for Analytical & Pharmaceutical Research

Executive Summary

3-Methylphenethyl alcohol (CAS: 1875-89-4), also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethanol, is a structural isomer of the phenethyl alcohol class used frequently as a chemical intermediate in organic synthesis and drug development.^{[1][2]}

This guide provides a definitive reference for the mass spectrometric analysis of this compound. It addresses the challenge of distinguishing regioisomers (ortho, meta, para) and delineates the specific fragmentation pathways governed by the meta-methyl substituent.

Core Chemical Identity

Parameter	Data
IUPAC Name	2-(3-Methylphenyl)ethanol
CAS Registry	1875-89-4
Molecular Formula	
Exact Mass	136.0888 Da
Boiling Point	242–243 °C
LogP	2.06 (Predicted)
Key Application	Pharmaceutical intermediate, fragrance ingredient

Instrumentation & Methodology

To ensure reproducible fragmentation patterns consistent with spectral libraries (NIST, Wiley), the following experimental conditions are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[3]

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Transfer Line: 280 °C.
- Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Split/Splitless at 250 °C.

Why this protocol? Phenethyl alcohols are prone to thermal dehydration in the injector port. A clean, deactivated liner and a split ratio of at least 20:1 are critical to prevent the artifactual formation of methylstyrenes before the sample reaches the ion source.

Fragmentation Analysis (EI-MS)

The mass spectrum of **3-methylphenethyl alcohol** is dominated by stability-driven fragmentation pathways characteristic of alkylbenzenes.

Primary Fragmentation Pathways

The molecular ion (

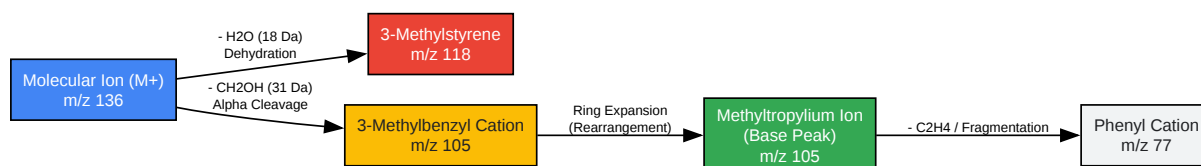
, m/z 136) is typically visible but of low intensity due to the lability of the aliphatic chain.

- Formation of the Base Peak (m/z 105): The most abundant ion is m/z 105. This arises from the cleavage of the

bond (the bond between the two carbons of the ethyl chain).
 - Mechanism: Homolytic cleavage releases the hydroxymethyl radical (, mass 31) and generates the 3-methylbenzyl cation.
 - Rearrangement: The 3-methylbenzyl cation rapidly rearranges to the stable methyltropylium ion (), which is the diagnostic peak for xylenes and methyl-substituted alkylbenzenes.
- Dehydration (m/z 118): A prominent peak at m/z 118 () corresponds to the loss of water.
 - Mechanism: Thermal or electron-impact induced elimination of yields 3-methylstyrene. This ion is stable and often the second most intense peak.
- Tropylium Degradation (m/z 77, 79, 91):
 - m/z 91: Loss of the methyl group from the m/z 105 ion or direct formation of the tropylium ion.
 - m/z 77/79: Further fragmentation of the aromatic ring (phenyl cation).

Visualization of Fragmentation Logic

The following diagram illustrates the causal pathways leading to the primary spectral signatures.



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Figure 1: Electron Ionization (EI) fragmentation pathway of **3-Methylphenethyl alcohol**.

Isomer Differentiation Strategy

A critical challenge in drug development and forensic analysis is distinguishing **3-methylphenethyl alcohol** from its isomers (2-methyl and 4-methyl).

The Problem: All three isomers produce nearly identical mass spectra (Base peak m/z 105, secondary m/z 118) because the rearrangement to the methyltropylium ion scrambles the position of the methyl group on the ring.

The Solution: Differentiation must rely on Chromatographic Retention Indices (RI) or Derivatization.

Isomer	Boiling Point	Elution Order (Non-polar Column)	Diagnostic Strategy
2-Methyl (Ortho)	~240 °C	1st	Fastest elution due to steric shielding (ortho effect).
3-Methyl (Meta)	~242 °C	2nd	Intermediate retention.
4-Methyl (Para)	~244 °C	3rd	Longest retention; highest boiling point.

Protocol Recommendation: If MS resolution is insufficient, derivatize with BSTFA + 1% TMCS to form the TMS-ether. The resulting O-TMS derivatives show sharper peaks and slightly improved separation factors (

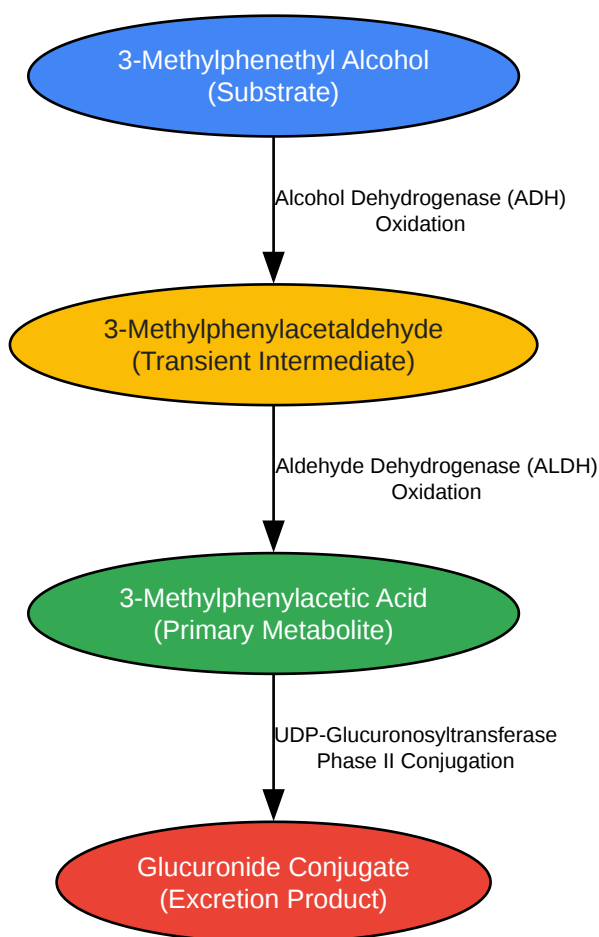
) compared to the free alcohols.

Metabolic Profiling & Biological Fate

In drug metabolism studies (DMPK), **3-methylphenethyl alcohol** is typically a metabolite itself or a precursor. It follows the standard alcohol oxidation pathway.

Metabolic Pathway[4][5]

- Phase I Oxidation: The alcohol is oxidized by Alcohol Dehydrogenase (ADH) to 3-methylphenylacetaldehyde.
- Conversion to Acid: Aldehyde Dehydrogenase (ALDH) rapidly converts the intermediate to 3-methylphenylacetic acid.
- Phase II Conjugation: The resulting acid often undergoes glucuronidation before excretion.



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Figure 2: Metabolic oxidation pathway of **3-Methylphenethyl alcohol** in mammalian systems.

References

- NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenethyl Alcohol Derivatives. National Institute of Standards and Technology. [[Link](#)]
- Liebler, D. C. (2002).
- Awad, T., et al. (2003).[3] "Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines". Journal of Chromatographic Science. [[Link](#)]
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